2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]deca-1,3-diene class, characterized by a spirocyclic core fused with a thioacetamide moiety. Key structural features include:
- Spirocyclic core: A 10-membered triazaspiro ring system with a methyl group at the 8-position.
- Substituents:
- A 4-chlorophenyl group at the 3-position of the spiro ring.
- A sulfanyl-linked acetamide group terminating in an N-(2-methylphenyl) substituent.
- Molecular formula: $ \text{C}{23}\text{H}{25}\text{ClN}_4\text{OS} $ (inferred from structural analogs in and ).
- Molecular weight: ~453.0 g/mol (calculated based on analogs).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-16-5-3-4-6-19(16)25-20(29)15-30-22-21(17-7-9-18(24)10-8-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOVZBWRPIFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves the intramolecular ipso-cyclization of precursor compounds. One efficient method involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from and :
Key Structural and Functional Differences:
Spiro Substituent (8-Methyl vs. Ethyl groups may increase lipophilicity ($\log P$), affecting membrane permeability and metabolic stability.
Phenyl Substituent (Chloro vs. Fluoro) :
- The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects than fluorine, influencing electronic interactions (e.g., hydrogen bonding or π-stacking) in receptor binding .
N-Substituent Variations :
- The 2-methylphenyl group in the target compound offers moderate steric hindrance compared to 2,3-dimethylphenyl () or 3,5-dimethylphenyl (C916-0179), which may alter selectivity profiles .
Research Findings and Implications
- Synthetic Accessibility : The spirocyclic core and thioacetamide linkage are likely synthesized via cyclocondensation and nucleophilic substitution, as inferred from methodologies in –4 (e.g., SHELXL for crystallographic refinement) .
- Ethyl-substituted spiro cores may prolong metabolic half-lives due to increased hydrophobicity .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique spirocyclic structure and the presence of various functional groups suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by:
- Spirocyclic Core : A triazaspiro system that contributes to its structural complexity.
- Chlorophenyl and Methylphenyl Groups : These substitutions may enhance lipophilicity and biological interaction.
- Sulfanyl Group : This moiety is often associated with enzyme inhibition properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with similar structures demonstrate significant antibacterial properties. The presence of the chlorophenyl group in the structure may enhance its interaction with bacterial membranes.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. Notably:
- Acetylcholinesterase (AChE) : Inhibitory activity was observed, suggesting potential use in treating cognitive disorders.
- Urease : Strong inhibition was noted, which may indicate applications in treating urinary tract infections.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The sulfanyl group likely facilitates binding to active sites of enzymes such as AChE and urease.
- Membrane Disruption : The lipophilic nature of the phenyl groups may allow the compound to integrate into bacterial membranes, disrupting their integrity.
Case Studies
Several studies have explored the biological potential of similar compounds:
- Antibacterial Screening : A study reported that derivatives with spirocyclic structures showed promising antibacterial activity against various strains, including Bacillus subtilis and Salmonella typhi .
- Enzyme Inhibition Research : Research on related compounds indicated strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors . This suggests that our compound may also exhibit similar potency.
- Neuroprotective Effects : Compounds with structural similarities have been documented to exhibit neuroprotective effects in vitro, potentially useful for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
